alpha-Onocerol

Acetylcholinesterase inhibition Alzheimer's disease research Neuroprotection

This is a specific, non-generic natural triterpene. Do not substitute with other triterpenes. Its distinct fingerprint includes AChE inhibition (IC50=5.2 µM) and TLR4 antagonism (IL-8 release inhibition at 25-100 µg/mL). It is a critical biomarker for Lycopodium/Ononis authentication and a precursor for cytotoxic derivatives. Sourcing requires verified purity and species-specific origin.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 511-01-3
Cat. No. B024083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Onocerol
CAS511-01-3
Synonymsalpha-onocerin
alpha-onocerin chloroform hemisolvate
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=C)CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3
InChIKeyGESZMTVZGWZBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Alpha-Onocerol (CAS 511-01-3): A Naturally Occurring Onoceranoid Triterpene for Research and Procurement


Alpha-Onocerol (also referred to as α-Onocerin) is a naturally occurring, symmetrical tetracyclic triterpene belonging to the onoceranoid class [1]. It is characterized by a C30H50O2 molecular formula, a molecular weight of 442.7 g/mol, and an unusual open C-ring structure resulting from 8,14-seco-gammacerane derivation [2]. This compound is primarily isolated from specific plant species within the *Lycopodium* (clubmoss) and *Ononis* genera, where it often serves as a major chemotaxonomic marker or the biosynthetic precursor to the broader serratane class of triterpenoids [3].

Why Generic Triterpene Substitution Fails: Critical Functional Selectivity of Alpha-Onocerol


Assuming functional interchangeability between alpha-Onocerol and other triterpenes, including its direct biosynthetic derivatives like serratenediol, is a high-risk approach for research design. While alpha-Onocerol acts as the foundational precursor for the serratane class, its biological activity profile is not uniformly shared by its downstream metabolites [1]. Direct comparative evidence demonstrates that alpha-Onocerol possesses a distinct, quantifiable biochemical fingerprint, including specific enzyme inhibition and receptor-level anti-inflammatory mechanisms that are absent or significantly altered in structurally similar triterpenoids [2]. Furthermore, the plant source and extraction methodology directly impact the isolated compound's profile, as alpha-Onocerol is not a ubiquitous phytochemical; its presence and concentration vary dramatically even within different populations of the same plant species, making it a specific, non-generic procurement target [3].

Alpha-Onocerol (CAS 511-01-3): A Quantitative Guide to Evidence-Based Differentiation for Procurement


Acetylcholinesterase (AChE) Inhibitory Activity of Alpha-Onocerol Compared to Clinical Reference

Alpha-Onocerol demonstrates a specific and quantifiable inhibitory effect on acetylcholinesterase (AChE). In a bioassay-guided fractionation study, the compound isolated from *Lycopodium clavatum* exhibited an IC50 of 5.2 µM against AChE [1]. This activity validates its selection as a distinct chemical probe for cholinergic research, as the inhibitory effect was responsible for the observed activity (49.85% inhibition) of the crude extract at 1 mg/mL [1].

Acetylcholinesterase inhibition Alzheimer's disease research Neuroprotection

Anti-Inflammatory Activity of Alpha-Onocerol: TLR4-Mediated IL-8 Inhibition

Alpha-Onocerol exhibits a specific, concentration-dependent anti-inflammatory mechanism via Toll-like receptor 4 (TLR4) antagonism. In LPS-stimulated human neutrophils, treatment with alpha-Onocerol led to a significant inhibition of interleukin-8 (IL-8) release [1]. This effect was confirmed in a TLR4-transfected HEK293 cell model, where alpha-Onocerol directly antagonized TLR4 signaling to reduce IL-8 secretion, a mechanism distinct from other isolated triterpenes in the same study [1].

Anti-inflammatory Toll-like receptor (TLR) Immunomodulation

Semi-Synthetic Derivatives of Alpha-Onocerol Yield Highly Potent and Selective Cytotoxicity

Alpha-Onocerol serves as a valuable scaffold for semi-synthetic modification to generate derivatives with highly enhanced and selective cytotoxic activities. While the parent compound itself does not display notable cytotoxicity, the oxime derivative (compound 22) of alpha-Onocerol exhibited a significant and selective cytotoxic effect exclusively against the HepG2 human hepatocarcinoma cell line, with an IC50 of 1.88 ± 0.12 µg/mL [1]. This potency and selectivity were not observed in other cancer cell lines tested, including HuCCA-1, A-549, and MOLT-3 [1].

Cytotoxicity Cancer research Semi-synthesis

Chemotaxonomic Specificity of Alpha-Onocerol Content in Plant Sources

The presence and concentration of alpha-Onocerol are highly specific to certain plant species and even their geographical location, providing a unique quality control and sourcing differentiator. An extensive chemotaxonomic analysis of 51 Lycopodium plant samples revealed that alpha-Onocerol is the major triterpenoid constituent in only a subset of species (e.g., *L. clavatum, L. sitchense, L. obscurum*), while other species primarily contain serratenediol or 21-episerratriol [1]. Furthermore, the study highlighted intraspecific variation: *L. complanatum* collected in Hokkaido contained alpha-Onocerol as a major component, whereas the same species from Taiwan did not contain it at all, instead having 21-episerratriol as the major triterpenoid [1].

Chemotaxonomy Phytochemistry Quality control

High-Value Application Scenarios for Alpha-Onocerol (CAS 511-01-3) in Research and Development


Neurological Disorder Research: AChE Inhibition Model

Alpha-Onocerol is optimally applied as a selective molecular probe in *in vitro* models of Alzheimer's disease and other cholinergic disorders. Researchers should utilize the compound at concentrations around its IC50 value (5.2 µM) to investigate AChE inhibition mechanisms and downstream effects on acetylcholine signaling, using its distinct activity profile to validate target engagement [1].

Immunopharmacology: Investigating TLR4-Mediated Inflammatory Pathways

For studies focused on innate immunity and inflammatory diseases, alpha-Onocerol serves as a validated tool compound for TLR4 antagonism. Experimental protocols involving LPS-stimulated human neutrophils or TLR4-reporter cell lines can leverage its concentration-dependent inhibition of IL-8 release (effective in the 25-100 µg/mL range) to dissect TLR4 signaling cascades and evaluate the impact on downstream inflammatory mediators [1].

Medicinal Chemistry and Drug Discovery: A Scaffold for Semi-Synthesis

Alpha-Onocerol is a high-value starting material for semi-synthetic programs aiming to develop novel, selective cytotoxic agents. Given that the parent compound is inactive, its derivatization, particularly through oxime formation, yields compounds like derivative 22 (IC50 = 1.88 µg/mL against HepG2), demonstrating that structural modifications can unlock potent and cancer-specific activity [1]. This application is critical for generating focused libraries of onoceranoid-based analogs.

Phytochemical Authentication and Quality Control (QC)

Due to its species-specific and geography-dependent occurrence, alpha-Onocerol is a critical biomarker for the quality control and botanical authentication of raw materials derived from *Lycopodium clavatum* and *Ononis spinosa*. Procurement of a high-purity analytical standard is essential for developing validated HPLC or LC-MS methods to quantify alpha-Onocerol content (e.g., the 0.064% yield in *L. clavatum*), ensuring batch-to-batch consistency in extract-based research [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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